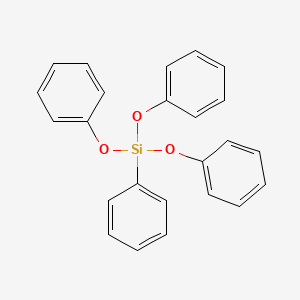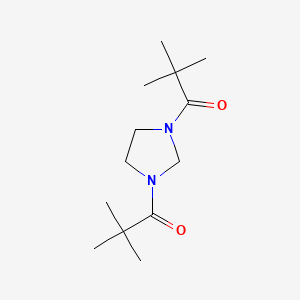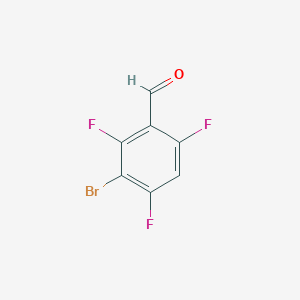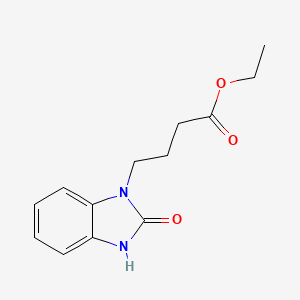
Phenyl-tri(phenoxy)silane
Descripción general
Descripción
Phenyl-tri(phenoxy)silane is an organosilicon compound characterized by the presence of a phenyl group and three phenoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-tri(phenoxy)silane can be synthesized through the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether. This reaction is typically carried out in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-tri(phenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include silanol, silane, and substituted silane derivatives .
Aplicaciones Científicas De Investigación
Phenyl-tri(phenoxy)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl-tri(phenoxy)silane involves its interaction with molecular targets through its phenyl and phenoxy groups. These interactions can lead to the formation of stable complexes and the modulation of various biochemical pathways. The compound’s effects are mediated through its ability to form strong bonds with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Trimethoxyphenylsilane: An organotrialkoxysilane used in sol-gel processing and as a functional monomer.
Phenylsilane: A simple organosilane with a phenyl group and three hydrogen atoms attached to silicon.
Uniqueness: Phenyl-tri(phenoxy)silane is unique due to its combination of phenyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
IUPAC Name |
triphenoxy(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNGXCZSCHDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423777 | |
| Record name | Silane, triphenoxyphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-15-5 | |
| Record name | Silane, triphenoxyphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B3045898.png)

![ethyl 2-(2,2-difluoroethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045902.png)
![5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3045903.png)
![ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045905.png)
![3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile](/img/structure/B3045908.png)
![3-Cyclopropyl-4-(difluoromethyl)-7-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B3045910.png)
![Methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045911.png)

![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)


![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)

